7,7-Difluoro-1-methylbicyclo[4.1.0]heptan-3-one
Overview
Description
7,7-Difluoro-1-methylbicyclo[4.1.0]heptan-3-one: is a bicyclic compound with the molecular formula C8H10F2O and a molecular weight of 160.16 g/mol . This compound is characterized by the presence of two fluorine atoms at the 7th position and a methyl group at the 1st position on the bicyclo[4.1.0]heptane ring system, with a ketone functional group at the 3rd position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluoro-1-methylbicyclo[4.1.0]heptan-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[4.1.0]heptane ring system.
Methylation: The methyl group is introduced at the 1st position using methylating agents like methyl iodide in the presence of a base.
Ketone Formation: The ketone functional group at the 3rd position is introduced through oxidation reactions using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors for fluorination and methylation steps, and large-scale oxidation processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Amines, ethers, thiols.
Scientific Research Applications
Chemistry: 7,7-Difluoro-1-methylbicyclo[4.1.0]heptan-3-one is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology and Medicine: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules .
Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 7,7-Difluoro-1-methylbicyclo[4.1.0]heptan-3-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways . The ketone group can form hydrogen bonds with biological molecules, influencing their function .
Comparison with Similar Compounds
Properties
IUPAC Name |
7,7-difluoro-1-methylbicyclo[4.1.0]heptan-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O/c1-7-4-5(11)2-3-6(7)8(7,9)10/h6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSUTPKONKMRBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)CCC1C2(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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